5-Monobromo-10,15,20-triphenylporphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

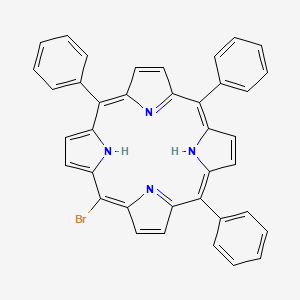

5-Monobromo-10,15,20-triphenylporphine is a synthetic porphyrin specialty chemical . It is a purple solid and is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .

Synthesis Analysis

The synthesis of this compound involves bromination of synthetic porphyrin . It is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .Molecular Structure Analysis

The molecular formula of this compound is C38H25BrN4 . Its molecular weight is 617.54 g/mol .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in the preparation of silylmethyl-substituted porphyrins as a multipurpose synthon for the fabrication of porphyrin systems .Physical and Chemical Properties Analysis

This compound is a purple solid . It has a molecular weight of 617.54 g/mol and a molecular formula of C38H25BrN4 . It is stable at room temperature .Aplicaciones Científicas De Investigación

Optical Fiber Chemical Sensors for Mercury Ions

A novel fluoroionophore based on 5-p-[[4-(10',15',20'-triphenyl-5'-porphinato) phenyloxyl]-1-butyloxyl]phenyl-10,15,20-triphenylporphine (DTPP) has been synthesized for the preparation of Hg(II)-sensitive optical fiber chemical sensors. The sensor demonstrates excellent selectivity for Hg(II) over other transition metal cations, owing to the fluorescence quenching of DTPP by coordination with Hg(II), showing potential for environmental monitoring of mercury levels in water samples (Zhang et al., 2002).

Acid-Base Properties and Synthesis of Derivatives

Asymmetrically substituted 5,10,15,20-tetraphenylporphyrin derivatives have been synthesized to explore their spectral and acid-base properties. These studies provide insights into the protolytic equilibrium of porphyrins in various solvent systems, indicating potential applications in chemical sensing and molecular electronics (Ivanova et al., 2021).

Magnetic Behavior of Polymers Containing Metalloporphyrins

Research into polymers containing tetraphenylporphyrin moieties reveals significant antiferromagnetic interactions, suggesting applications in magnetic materials and devices. The study focuses on the synthesis and magnetic behavior of such polymers, highlighting the potential for advanced functional materials (Kamachi et al., 1995).

Targeted Delivery and Drug Encapsulation

A study on the polymer complex of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10,15,20-triphenylporphine with chitosan investigates the effective immobilization of photosensitizers for targeted drug delivery. This research suggests a new strategy for encapsulating water-insoluble preparations in biopolymers, promising for medical applications (Lebedeva et al., 2017).

Mecanismo De Acción

Target of Action

5-Monobromo-10,15,20-triphenylporphine is a brominated synthetic porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are often used as platforms for constructing functionalized systems .

Mode of Action

It is known that porphyrins can interact with various targets through transition metal mediated cross coupling . This suggests that this compound may interact with its targets in a similar manner.

Análisis Bioquímico

Biochemical Properties

5-Monobromo-10,15,20-triphenylporphine plays a crucial role in biochemical reactions, particularly in the synthesis of functionalized porphyrins. It interacts with various enzymes and proteins, facilitating the formation of complex porphyrin structures. The compound’s brominated nature allows it to participate in cross-coupling reactions, mediated by transition metals such as palladium and copper . These interactions are essential for the synthesis of porphyrin-based compounds, which have applications in fields ranging from catalysis to photodynamic therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to heme proteins, altering their activity and function . This binding can lead to the inhibition or activation of enzymatic reactions, depending on the specific protein involved. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting the synthesis of functionalized porphyrins . At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for porphyrin synthesis . The compound can influence metabolic flux by modulating the activity of key enzymes involved in heme biosynthesis. Additionally, it can affect the levels of metabolites, leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is essential for its interactions with specific biomolecules and its overall biochemical effects.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 5-Monobromo-10,15,20-triphenylporphine can be achieved through the bromination of 10,15,20-triphenylporphine.", "Starting Materials": [ "10,15,20-triphenylporphine", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Dissolve 10,15,20-triphenylporphine in acetic acid", "Add bromine dropwise to the solution while stirring at room temperature", "Allow the reaction to proceed for 24 hours", "Add hydrogen peroxide to the reaction mixture to quench the excess bromine", "Add sodium hydroxide to the reaction mixture to adjust the pH to basic", "Extract the product with chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 5-Monobromo-10,15,20-triphenylporphine as a dark purple solid" ] } | |

Número CAS |

67066-09-5 |

Fórmula molecular |

C38H25BrN4 |

Peso molecular |

617.5 g/mol |

Nombre IUPAC |

15-bromo-5,10,20-triphenyl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40-41H |

Clave InChI |

FXMPQIWZNDCIIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3 |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)C8=CC=CC=C8)N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)

![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)

![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)